Ascleposide D
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Overview
Description
Ascleposide D is a naturally occurring cardenolide, a type of steroid that is known for its potent biological activities. It is primarily found in certain plant species and has garnered significant interest due to its potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ascleposide D involves multiple steps, starting from basic organic compoundsThe reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources remains a viable method. This involves harvesting the plant material, followed by solvent extraction and purification processes such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ascleposide D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the steroid nucleus.
Substitution: Functional groups in this compound can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ascleposide D involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ascleposide D is unique among cardenolides due to its specific structure and biological activity. Similar compounds include:
Digitoxin: Another cardenolide with potent cardiac effects.
Ouabain: Known for its ability to inhibit sodium-potassium adenosine triphosphatase.
Convallatoxin: A cardenolide with similar anticancer properties.
Uniqueness: this compound stands out due to its dual mechanism of action involving both sodium-potassium adenosine triphosphatase internalization and tubulin acetylation, making it a promising candidate for anticancer therapy .
Properties
Molecular Formula |
C19H32O8 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1S,3S,5R,8R)-8-[(E,3R)-3-hydroxybut-1-enyl]-1,5-dimethyl-6-oxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32O8/c1-10(21)4-5-13-18(2)6-11(7-19(13,3)25-9-18)26-17-16(24)15(23)14(22)12(8-20)27-17/h4-5,10-17,20-24H,6-9H2,1-3H3/b5-4+/t10-,11+,12-,13-,14-,15+,16-,17-,18-,19-/m1/s1 |
InChI Key |
JFOUWNPMOCKCRW-REEFUKRJSA-N |
Isomeric SMILES |
C[C@H](/C=C/[C@@H]1[C@@]2(C[C@@H](C[C@]1(OC2)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O |
Canonical SMILES |
CC(C=CC1C2(CC(CC1(OC2)C)OC3C(C(C(C(O3)CO)O)O)O)C)O |
Origin of Product |
United States |
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